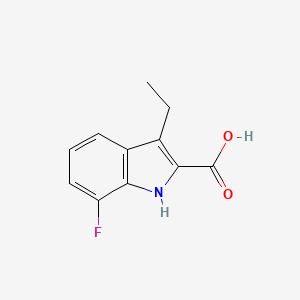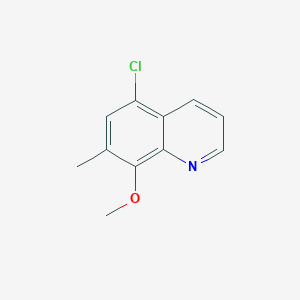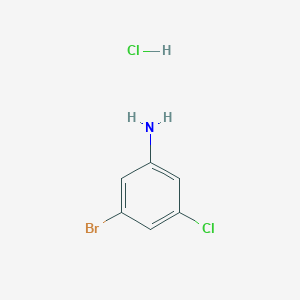![molecular formula C8H11FO B13216402 5-Fluorospiro[2.5]octan-6-one](/img/structure/B13216402.png)
5-Fluorospiro[2.5]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorospiro[2.5]octan-6-one is a chemical compound with the molecular formula C₈H₁₁FO and a molecular weight of 142.17 g/mol . It is characterized by a spirocyclic structure, which includes a fluorine atom attached to the spiro center. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorospiro[2.5]octan-6-one typically involves the reaction of spiro[2.5]octan-6-one with a fluorinating agent. Common fluorinating agents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), and diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Fluorospiro[2.5]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
5-Fluorospiro[2.5]octan-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorospiro[2.5]octan-6-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure also contributes to the compound’s unique chemical properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-one: The non-fluorinated analog of 5-Fluorospiro[2.5]octan-6-one.
5-Chlorospiro[2.5]octan-6-one: A similar compound with a chlorine atom instead of fluorine.
5-Bromospiro[2.5]octan-6-one: A brominated analog of the compound.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
7-fluorospiro[2.5]octan-6-one |
InChI |
InChI=1S/C8H11FO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5H2 |
InChI Key |
YXQZSRGLOLPUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216326.png)

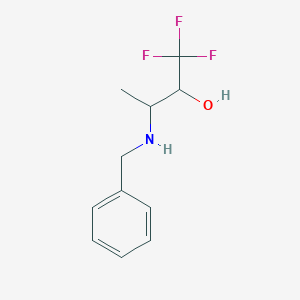
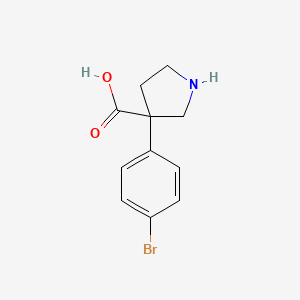

![1-Oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13216365.png)

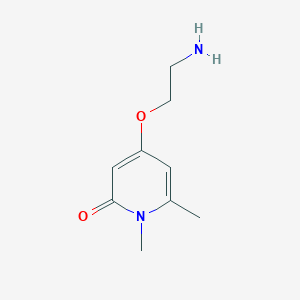
![Methyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13216395.png)
![[3-(Dimethylamino)propyl][1-(pyridin-2-YL)ethyl]amine](/img/structure/B13216403.png)
